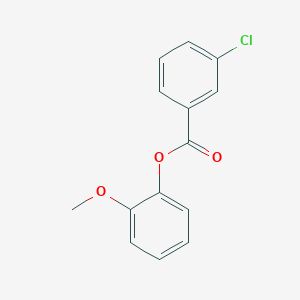
5-chloro-N-(2,2-dimethylpropanoyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,2-dimethylpropanoyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as DMPTS and is a sulfonamide derivative of thiophene. DMPTS has a molecular formula of C11H15ClN2O2S2 and a molecular weight of 326.83 g/mol.
科学的研究の応用
DMPTS has been extensively studied for its applications in various scientific fields. One of the primary applications of DMPTS is in the synthesis of pharmaceuticals and agrochemicals. DMPTS is used as a building block in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and antiviral agents.
作用機序
The exact mechanism of action of DMPTS is not fully understood. However, it is believed that DMPTS acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
DMPTS has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that DMPTS can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, DMPTS has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
DMPTS has several advantages as a research tool. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, DMPTS is stable under a wide range of conditions, making it easy to handle and store.
However, there are also some limitations associated with the use of DMPTS in laboratory experiments. One of the main limitations is that DMPTS can exhibit non-specific binding to proteins, which can lead to false-positive results in certain assays. Additionally, DMPTS can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DMPTS. One area of interest is the development of DMPTS-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMPTS and its potential applications in various fields, including agriculture and environmental science. Finally, the development of new synthetic methods for DMPTS could lead to more efficient and cost-effective production of this important compound.
合成法
DMPTS can be synthesized through a multi-step process, which involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain DMPTS.
特性
分子式 |
C9H12ClNO3S2 |
|---|---|
分子量 |
281.8 g/mol |
IUPAC名 |
N-(5-chlorothiophen-2-yl)sulfonyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClNO3S2/c1-9(2,3)8(12)11-16(13,14)7-5-4-6(10)15-7/h4-5H,1-3H3,(H,11,12) |
InChIキー |
FXVSBOOVGBTGEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=C(S1)Cl |
正規SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=C(S1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

